Product packaging for Actiphenol(Cat. No.:CAS No. 526-02-3)

Actiphenol

Cat. No.: B2840112
CAS No.: 526-02-3
M. Wt: 275.30 g/mol
InChI Key: YTLMIHBTPWTPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Actiphenol is an aromatic ketone.
This compound has been reported in Streptomyces albulus, Streptomyces pratensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO4 B2840112 Actiphenol CAS No. 526-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h3-4,10,20H,5-7H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLMIHBTPWTPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)CC2CC(=O)NC(=O)C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50877820
Record name Actiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-02-3
Record name Actiphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACTIPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actiphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50877820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 526-02-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACTIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5597X03D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Actiphenol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Actiphenol (also known as Actinophenol) is a naturally occurring glutarimide antibiotic produced by Streptomyces species. Structurally related to the well-characterized protein synthesis inhibitor cycloheximide, this compound exhibits a range of biological activities, including antiviral properties and the potentiation of antifungal agents. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of eukaryotic protein synthesis. Additionally, this document details its observed antiviral and antifungal synergistic activities, presents relevant quantitative data, outlines plausible experimental protocols for assessing its efficacy, and illustrates key molecular pathways and workflows.

Core Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

The primary and most well-understood mechanism of action for this compound is its interference with eukaryotic protein synthesis. Sharing a common glutarimide-containing polyketide carbon skeleton with cycloheximide, this compound targets the ribosome, the cellular machinery responsible for translating mRNA into protein.

Specifically, this compound acts during the elongation phase of translation. It binds to the E-site (Exit site) of the 60S large ribosomal subunit.[1][2][3] This binding event physically obstructs the translocation step, a crucial process mediated by the eukaryotic elongation factor 2 (eEF2). By preventing the deacylated tRNA from moving from the P-site (Peptidyl site) to the E-site, this compound effectively stalls the ribosome's movement along the mRNA template. This blockade halts the entire process of polypeptide chain elongation, leading to a global shutdown of protein synthesis in eukaryotic cells.

G cluster_ribosome 60S Ribosomal Subunit A_site A-site (Aminoacyl) P_site P-site (Peptidyl) E_site E-site (Exit) P_site->E_site tRNA Movement (Normal Translocation) Inhibition Inhibition of Translocation E_site->Inhibition This compound This compound This compound->E_site Binds to eEF2 eEF2 (Elongation Factor 2) Translocation Translocation (Ribosome Advancement) eEF2->Translocation Mediates Protein_Synthesis Protein Synthesis (Elongation Continues) Translocation->Protein_Synthesis Allows Inhibition->Translocation Blocks

Figure 1: Inhibition of Eukaryotic Translation Elongation by this compound.

Antiviral Activity

This compound has demonstrated notable activity against certain viruses. The primary mechanism underlying this effect is believed to be the inhibition of host cell protein synthesis. Since viruses are obligate intracellular parasites, they rely heavily on the host cell's ribosomal machinery to translate their viral proteins and replicate. By halting host cell translation, this compound effectively prevents the production of essential viral components, thereby inhibiting viral propagation.

Quantitative Data: Antiviral Efficacy

The following table summarizes the reported 50% inhibitory concentrations (IC50) for this compound against specific viruses.

VirusHost Cell LineIC50 (µg/mL)
Coxsackievirus B3HeLa Ohio14.37
Influenza A VirusMDCK34.4
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a common method for determining the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).[4][5]

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells for Coxsackievirus B3 or Madin-Darby Canine Kidney (MDCK) cells for Influenza A) into 96-well microtiter plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cells. Add the this compound dilutions to the wells, followed by a standardized amount of the virus stock. Include control wells with virus only (virus control) and cells only (cell control).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 24-48 hours).

  • Quantification of Cell Viability:

    • Remove the medium from all wells.

    • Fix the cells with a solution such as 10% formalin.

    • Stain the viable, adherent cells with a crystal violet solution (e.g., 0.1% in 20% ethanol).

    • Wash the plates to remove excess stain and allow them to dry.

    • Solubilize the stain in each well using a solvent like methanol or Sorenson's citrate buffer.

  • Data Analysis: Measure the absorbance of each well at a suitable wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each this compound concentration relative to the virus and cell controls. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a non-linear regression analysis.

G A 1. Seed Host Cells in 96-well plate B 2. Add Serial Dilutions of this compound A->B C 3. Infect with Virus B->C D 4. Incubate (24-48h) C->D E 5. Fix and Stain (Crystal Violet) D->E F 6. Solubilize Stain & Read Absorbance E->F G 7. Calculate IC50 F->G

Figure 2: Experimental Workflow for CPE Inhibition Assay.

Antifungal Potentiation

This compound has been shown to potentiate, or enhance, the activity of other antifungal drugs, specifically miconazole against Candida albicans. This synergistic interaction suggests that this compound may weaken the fungus, making it more susceptible to the primary antifungal agent.

While the precise mechanism of this potentiation is not fully elucidated, it is likely multifaceted. By inhibiting fungal protein synthesis, this compound could impair the production of enzymes essential for cell wall maintenance, stress responses, or drug efflux pumps that would otherwise expel miconazole. Furthermore, as a phenolic compound, this compound may contribute to the disruption of fungal cell membrane integrity, a mechanism common to many polyphenols.[6][7] This would complement the action of miconazole, which inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.

Quantitative Data: Antifungal Synergism
FungusSynergistic AgentConcentration of this compoundObservation
Candida albicansMiconazole50 µ g/disc Potentiation of antifungal activity
Experimental Protocol: Disc Diffusion Assay for Synergy

This protocol is used to qualitatively or semi-quantitatively assess the synergistic effect of two compounds.

  • Inoculum Preparation: Prepare a standardized suspension of Candida albicans in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the fungal suspension onto the surface of an agar plate (e.g., Mueller-Hinton or Sabouraud Dextrose Agar) using a sterile cotton swab to create a lawn of growth.

  • Disc Placement:

    • Place a sterile paper disc containing a sub-inhibitory concentration of miconazole onto the center of the agar surface.

    • Place a second sterile paper disc impregnated with a known amount of this compound (e.g., 50 µg) at a specific distance from the miconazole disc.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Analysis: Observe the zones of inhibition around the discs. A synergistic effect is indicated by an enhanced or enlarged zone of inhibition where the diffusion gradients of the two compounds overlap, often creating a "keyhole" or flattened zone between the discs.

G A 1. Prepare Standardized Fungal Inoculum B 2. Create Fungal Lawn on Agar Plate A->B C 3. Place Miconazole Disc and this compound Disc B->C D 4. Incubate (24-48h) C->D E 5. Observe Zones of Inhibition D->E F 6. Assess for Synergy (Enlarged/Distorted Zone) E->F

Figure 3: Experimental Workflow for Disc Diffusion Synergy Assay.

Conclusion and Future Directions

This compound's mechanism of action is primarily rooted in its ability to inhibit eukaryotic protein synthesis by targeting the 60S ribosomal subunit. This fundamental activity is the likely basis for its observed antiviral effects. Its ability to potentiate conventional antifungal agents opens an intriguing avenue for the development of combination therapies to combat fungal infections.

Future research should aim to elucidate the precise molecular interactions between this compound and the ribosomal E-site. Furthermore, a deeper investigation into the mechanisms of its antiviral activity beyond host translation inhibition and the specific pathways involved in its synergistic relationship with antifungal drugs is warranted. Such studies will be crucial for fully understanding the therapeutic potential of this compound and its derivatives.

References

Actiphenol: Uncharted Territory in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant finding: there is currently no published data on the antiviral spectrum, mechanism of action, or quantitative efficacy of a compound identified as Actiphenol. Despite extensive searches for "this compound" and its known chemical identifiers, including its IUPAC name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, no specific studies detailing its antiviral properties were found.

This absence of information in the public domain suggests that this compound may be a novel compound that has not yet been the subject of published antiviral research, a proprietary molecule undergoing internal development, or a hypothetical substance. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations based on existing research as requested.

While the chemical structure of this compound contains a phenolic moiety, a feature common to a broad class of compounds known as polyphenols which have demonstrated diverse antiviral activities, any speculation on its potential efficacy would be unfounded without specific experimental evidence.[1][2] Polyphenols are known to interfere with various stages of the viral life cycle, from attachment and entry into host cells to replication and release of new viral particles.[1][3]

For researchers, scientists, and drug development professionals interested in the potential of novel antiviral agents, the absence of data on this compound represents a greenfield opportunity for investigation. Future research would need to encompass a series of foundational studies to ascertain any antiviral potential.

Hypothetical Experimental Workflow for Assessing Antiviral Activity

Should a research program be initiated for a novel compound like this compound, a typical workflow to determine its antiviral spectrum and mechanism of action would involve the following stages. This is a generalized protocol and would require optimization for specific viruses and cell lines.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antiviral Screening (e.g., CPE reduction, Plaque reduction) B->C D Determination of EC50 and IC50 C->D E Time-of-Addition Assays D->E F Viral Entry/Fusion Assays E->F G Polymerase/Protease Activity Assays E->G H Gene/Protein Expression Analysis F->H G->H I Animal Model Selection H->I J Pharmacokinetic & Toxicology Studies I->J K Efficacy Studies (Viral load, Survival) J->K

Caption: A generalized experimental workflow for the evaluation of a novel antiviral compound.

Potential Signaling Pathways for Investigation

Given this compound's chemical structure, which includes a phenolic group, several cellular signaling pathways known to be modulated by other phenolic compounds in the context of viral infections could be of interest for future mechanism-of-action studies. These pathways are often involved in the host's inflammatory response and the viral replication cycle.

G cluster_0 Potential Host Cell Targets for Phenolic Compounds NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation MAPK MAPK Pathways (ERK, JNK, p38) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis IRF Interferon Regulatory Factor (IRF) Pathways Viral_Replication Viral Replication IRF->Viral_Replication PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis PI3K_Akt->Viral_Replication

Caption: Key host signaling pathways potentially modulated by phenolic compounds during viral infection.

References

The Divergent Paths of a Fungal Antibiotic: Actiphenol's Role in the Cycloheximide Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Cycloheximide, a well-known eukaryotic protein synthesis inhibitor produced by various Streptomyces species, has long been a staple in cell biology research. Co-isolated with cycloheximide is its structural analog, actiphenol, which shares the same glutarimide moiety but possesses a phenol ring instead of a cyclohexanone ring. For years, the biosynthetic relationship between these two compounds was a subject of speculation, with this compound often considered a precursor to cycloheximide. However, recent genomic and biochemical investigations have unveiled a more intricate relationship, revealing that this compound is not an intermediate but rather the product of a parallel biosynthetic pathway branching from a common polyketide precursor. This guide provides an in-depth technical overview of the role of this compound in the context of the cycloheximide biosynthetic pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved molecular logic.

Introduction

The glutarimide-containing polyketides are a family of natural products renowned for their potent biological activities, including antifungal and anticancer properties.[1] Among these, cycloheximide (CHX) stands out for its widespread use as a tool for inhibiting eukaryotic translation.[2] Its co-product, this compound (APN), while exhibiting weaker biological activity, has been pivotal in unraveling the complex enzymatic machinery responsible for the biosynthesis of these related molecules.[2]

Initial hypotheses suggested that the phenol ring of this compound was enzymatically reduced to form the cyclohexanone moiety of cycloheximide.[3] However, studies involving gene knockouts and in vitro enzymatic assays have refuted this, establishing that both compounds arise from a single biosynthetic gene cluster (chx) through divergent pathways dictated by a key set of tailoring enzymes.[2][4] This guide will dissect the experimental evidence that has reshaped our understanding of this fascinating biosynthetic system.

The chx Biosynthetic Gene Cluster and the Branching Point

The biosynthesis of both cycloheximide and this compound is governed by a single gene cluster, designated chx, identified in Streptomyces sp. YIM56141.[2] This cluster contains genes encoding a type I acyltransferase-less polyketide synthase (PKS) responsible for assembling the carbon backbone, as well as a suite of tailoring enzymes that modify this backbone to yield the final products.[2]

The critical branching of the pathway occurs after the formation of a common intermediate. The fate of this intermediate is determined by the action of three key redox enzymes: ChxJ, ChxI, and ChxG.[4]

Quantitative Analysis of this compound and Cycloheximide Production

StrainGenotypeCycloheximide (CHX) ProductionThis compound (APN) ProductionKey Finding
Streptomyces sp. YIM56141 Wild-Typechx clusterProducedProducedBoth compounds are naturally co-produced.
SB19004ΔchxJAbolishedAbolishedChxJ is essential for the biosynthesis of both CHX and APN, acting early in the tailoring steps.[2]
SB19006ΔchxIAbolishedAbolishedChxI is also essential for both pathways, likely working in conjunction with ChxJ.[2]
SB19008ΔchxGAbolishedProduced (Increased)ChxG is required for CHX biosynthesis but not for APN. Its absence shunts the pathway towards APN.[2][4]
SB19010ΔchxHAbolishedProducedChxH catalyzes the final reduction step in CHX biosynthesis.[2]

Key Enzymatic Steps and Signaling Pathways

The current model of the cycloheximide and this compound biosynthetic pathways highlights a crucial divergence following the initial tailoring of the polyketide chain.

The Shared Pathway

The enzymes ChxJ (a carboxylic acid reductase) and ChxI (a cytochrome P450 oxidoreductase) act on an early polyketide intermediate.[2] Their combined action is proposed to generate a reactive intermediate that is poised for cyclization.[4]

The Divergence: this compound vs. Cycloheximide

The presence or absence of the FMN-dependent enoyl reductase ChxG determines the final product.

  • This compound Biosynthesis: In the absence of ChxG, or when ChxG cannot act on the intermediate, the intermediate undergoes a series of non-enzymatic transformations, including cyclization, dehydration, and aromatization, to form the stable phenolic ring of this compound.[4]

  • Cycloheximide Biosynthesis: The enzyme ChxG acts as a "gatekeeper," intercepting the reactive intermediate before it can aromatize.[4] ChxG stereoselectively reduces a double bond in the intermediate, preventing aromatization and directing the molecule down the path towards cycloheximide.[4] Subsequent enzymatic steps, including a final reduction by the ketoreductase ChxH, complete the formation of the cyclohexanone ring.[2]

The following diagrams illustrate the logical flow of these pathways.

Actiphenol_Cycloheximide_Pathway cluster_shared Shared Pathway cluster_divergent Divergent Pathways PKS Intermediate PKS Intermediate Reactive Intermediate Reactive Intermediate PKS Intermediate->Reactive Intermediate ChxJ, ChxI This compound This compound Reactive Intermediate->this compound Non-enzymatic cascade (aromatization) Reduced Intermediate Reduced Intermediate Reactive Intermediate->Reduced Intermediate ChxG (Gatekeeper) Dehydrocycloheximide Dehydrocycloheximide Reduced Intermediate->Dehydrocycloheximide Cycloheximide Cycloheximide Dehydrocycloheximide->Cycloheximide ChxH

Caption: Biosynthetic logic of this compound and Cycloheximide formation.

Experimental_Workflow Streptomyces sp. Culture Streptomyces sp. Culture Gene Knockout Construction Gene Knockout Construction Streptomyces sp. Culture->Gene Knockout Construction Fermentation Fermentation Streptomyces sp. Culture->Fermentation Protein Overexpression Protein Overexpression Streptomyces sp. Culture->Protein Overexpression Gene Knockout Construction->Fermentation Metabolite Extraction Metabolite Extraction Fermentation->Metabolite Extraction HPLC Analysis HPLC Analysis Metabolite Extraction->HPLC Analysis Structure Elucidation Structure Elucidation HPLC Analysis->Structure Elucidation Protein Purification Protein Purification Protein Overexpression->Protein Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Protein Purification->In Vitro Enzyme Assays Kinetic Analysis Kinetic Analysis In Vitro Enzyme Assays->Kinetic Analysis

Caption: General experimental workflow for pathway elucidation.

Experimental Protocols

Detailed, step-by-step protocols are crucial for the replication and extension of these findings. The following sections provide synopses of the key experimental methodologies.

Gene Inactivation and Complementation
  • Protocol Summary: Gene inactivation is typically achieved through homologous recombination using a temperature-sensitive plasmid carrying a disrupted version of the target gene. For example, in Streptomyces sp. YIM56141, a λ-RED-mediated PCR targeting system is often employed to replace the gene of interest with an antibiotic resistance cassette.[2]

    • Vector Construction: The target gene is replaced with an apramycin resistance cassette flanked by FRT sites. This construct is cloned into a temperature-sensitive vector like pKC1139.

    • Protoplast Transformation: The resulting plasmid is introduced into Streptomyces protoplasts.

    • Selection of Mutants: Transformants are grown at a non-permissive temperature to select for double-crossover homologous recombination events.

    • Verification: The genotype of the mutant is confirmed by PCR and Southern blot analysis.

    • Complementation: For complementation, a functional copy of the deleted gene is introduced into the mutant strain on an integrative expression vector.[2]

Fermentation and Metabolite Analysis
  • Protocol Summary:

    • Fermentation: Streptomyces strains (wild-type and mutants) are cultured in a suitable production medium (e.g., ISP2 medium) at 30°C for 5-7 days.[2]

    • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic layer is collected and evaporated to dryness.

    • HPLC Analysis: The crude extract is redissolved in methanol and analyzed by High-Performance Liquid Chromatography (HPLC).

      • Column: A C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm) is commonly used.

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is employed. A typical gradient might be a linear increase from 10% B to 90% B over 30 minutes.

      • Detection: Metabolites are detected using a Diode Array Detector (DAD) at wavelengths relevant to the compounds of interest (e.g., 220 nm and 280 nm) and a mass spectrometer (MS) for mass verification.

Protein Expression and Purification
  • Protocol Summary: The chx genes are typically overexpressed in E. coli for in vitro characterization.

    • Cloning: The coding sequence for the gene of interest (e.g., chxG) is PCR amplified and cloned into an expression vector such as pET-28a(+), which often appends a hexahistidine (His6)-tag for purification.

    • Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). The cells are grown to mid-log phase (OD600 ≈ 0.6), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Lysis: Cells are harvested by centrifugation and lysed by sonication in a lysis buffer containing protease inhibitors.

    • Purification: The His6-tagged protein is purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with an imidazole gradient.

    • Buffer Exchange: The purified protein is buffer-exchanged into a suitable storage buffer using gel filtration or dialysis.

In Vitro Enzyme Assays
  • Protocol Summary: The function of the purified enzymes is confirmed through in vitro assays.

    • Reaction Mixture: A typical reaction mixture contains the purified enzyme, the substrate (which may need to be synthesized), and necessary cofactors (e.g., NADPH for reductases, FMN for ChxG) in a suitable buffer.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • Quenching and Extraction: The reaction is stopped (quenched) by the addition of an organic solvent like ethyl acetate, which also serves to extract the product.

    • Analysis: The extracted product is analyzed by HPLC and LC-MS to confirm its identity.

    • Kinetic Analysis: For enzymes like ChxH, steady-state kinetic parameters (KM and kcat) can be determined by measuring the initial reaction rates at varying substrate and cofactor concentrations and fitting the data to the Michaelis-Menten equation.[2]

Conclusion and Future Perspectives

The elucidation of the parallel biosynthetic pathways to cycloheximide and this compound represents a significant advancement in our understanding of natural product biosynthesis. It highlights the remarkable efficiency of microbial systems in generating structural diversity from a common precursor through the action of a few key tailoring enzymes. This compound, once thought to be a mere intermediate, is now understood to be a shunt product, the formation of which is dictated by the "gatekeeper" enzyme ChxG.

For drug development professionals, this detailed understanding of the biosynthetic machinery opens up possibilities for synthetic biology and combinatorial biosynthesis approaches. By manipulating the expression and specificity of these tailoring enzymes, it may be possible to generate novel glutarimide-containing compounds with improved therapeutic properties. Further research into the structural biology of ChxG and other key enzymes will provide deeper insights into their mechanisms and facilitate rational engineering efforts. The study of the chx gene cluster serves as a compelling case study in the evolution of biosynthetic pathways and offers a toolkit for the future production of valuable bioactive molecules.

References

Actiphenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Actiphenol, a naturally occurring glutarimide antibiotic. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antiviral and antifungal effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, is a complex organic molecule. Its structure features a glutarimide ring linked to a substituted phenolic moiety.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₄--INVALID-LINK--
IUPAC Name 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione--INVALID-LINK--
CAS Number 526-02-3--INVALID-LINK--
Molecular Weight 275.30 g/mol --INVALID-LINK--
Monoisotopic Mass 275.11575802 Da--INVALID-LINK--

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 10.772(2) Å, b = 6.594(1) Å, c = 20.185(3) Å, β = 100.60(1)°
Volume 1409.3(4) ų
Z 4
Calculated Density 1.297 g/cm³

Biological Activity and Potential Mechanisms of Action

This compound is a bacterial metabolite originally isolated from Streptomyces species and has demonstrated notable antiviral and antifungal activities.[1] It is active against coxsackievirus B3 and influenza A virus.[1] Furthermore, this compound potentiates the antifungal activity of miconazole against Candida albicans.[1]

While the precise signaling pathways modulated by this compound have not been fully elucidated, its chemical structure as a glutarimide antibiotic and a phenolic compound suggests potential mechanisms of action.

Inferred Mechanism as a Glutarimide Antibiotic

Glutarimide antibiotics are known to exert their effects by inhibiting protein synthesis in eukaryotes.[2] This class of compounds can interfere with the elongation step of translation. Some glutarimide derivatives have also been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammatory responses.[3]

G This compound This compound Ribosome Eukaryotic Ribosome (80S) This compound->Ribosome Inhibition NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Suppression Translation Protein Synthesis (Translation Elongation) Ribosome->Translation Protein Viral/Fungal Proteins Translation->Protein Replication Viral/Fungal Replication Protein->Replication Inflammation Inflammatory Response NFkB_Pathway->Inflammation

Caption: Inferred mechanism of this compound as a glutarimide antibiotic.

Inferred Mechanism as a Phenolic Compound

Phenolic compounds are well-documented for their broad-spectrum antimicrobial properties. Their mechanisms of action often involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4] They can also interfere with essential enzymes and transport proteins. Furthermore, the antioxidant properties of phenols can help mitigate oxidative stress, although this is more relevant to host-cell interactions than direct antimicrobial activity.[5]

G This compound This compound CellMembrane Fungal/Viral Envelope/ Cell Membrane This compound->CellMembrane Disruption Enzymes Essential Enzymes/ Proteins This compound->Enzymes Inhibition MembraneIntegrity Loss of Membrane Integrity CellMembrane->MembraneIntegrity CellDeath Cell Lysis / Replication Failure MembraneIntegrity->CellDeath EnzymeActivity Inhibition of Enzyme Activity Enzymes->EnzymeActivity EnzymeActivity->CellDeath

Caption: Inferred antimicrobial mechanism of this compound as a phenolic compound.

Experimental Protocols

Representative Chemical Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the formation of the glutarimide ring and its subsequent alkylation with a suitable phenacyl bromide derivative. The following is a plausible synthetic route.

G start Glutamic Acid step1 Cyclization with Urea (Heat) start->step1 glutarimide Glutarimide step1->glutarimide step2 Alkylation with 2-bromo-1-(2-hydroxy-3,5- dimethylphenyl)ethan-1-one glutarimide->step2 This compound This compound step2->this compound step3 Purification (Chromatography) This compound->step3 final_product Pure this compound step3->final_product

Caption: Representative workflow for the chemical synthesis of this compound.

Methodology:

  • Synthesis of Glutarimide: Glutamic acid is heated with urea at 180-190°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is recrystallized from water to yield pure glutarimide.

  • Synthesis of 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one: 1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride. The reaction is typically carried out under reflux, and the product is purified by crystallization.

  • Alkylation of Glutarimide: Glutarimide is deprotonated using a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF). The resulting anion is then reacted with 2-bromo-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one at room temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Antiviral Susceptibility Testing: Plaque Reduction Assay

This assay determines the concentration of this compound required to inhibit virus-induced cell death (cytopathic effect) or plaque formation.

G start Prepare confluent monolayer of host cells in 96-well plates step1 Prepare serial dilutions of this compound start->step1 step2 Infect cells with virus (e.g., Influenza A, Coxsackievirus B3) step1->step2 step3 Add this compound dilutions to infected cells step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Stain cells with crystal violet and count plaques step4->step5 step6 Calculate IC₅₀ value step5->step6

Caption: Workflow for a standard plaque reduction assay.

Methodology:

  • Cell Culture: Host cells susceptible to the virus of interest (e.g., MDCK for influenza) are seeded in 96-well plates and grown to confluency.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired test concentrations.

  • Infection: The cell culture medium is removed from the wells, and the cells are infected with a known titer of the virus for 1-2 hours at 37°C.

  • Treatment: After the incubation period, the viral inoculum is removed, and the cells are washed. The different dilutions of this compound are then added to the wells.

  • Incubation and Plaque Visualization: The plates are incubated for 48-72 hours at 37°C in a CO₂ incubator to allow for plaque formation. After incubation, the cells are fixed and stained with a solution of crystal violet.

  • Data Analysis: The number of plaques in each well is counted. The concentration of this compound that inhibits plaque formation by 50% (IC₅₀) compared to the untreated virus control is calculated using regression analysis.

Antifungal Synergy Testing: Checkerboard Microdilution Assay

This assay is used to evaluate the synergistic effect of this compound with another antifungal agent, such as miconazole.

G start Prepare serial dilutions of This compound (Drug A) and Miconazole (Drug B) in a 96-well plate step1 Inoculate wells with a standardized suspension of Candida albicans start->step1 step2 Incubate at 35°C for 24-48 hours step1->step2 step3 Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination step2->step3 step4 Calculate the Fractional Inhibitory Concentration Index (FICI) step3->step4

Caption: Workflow for a checkerboard microdilution assay.

Methodology:

  • Preparation of Drug Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are prepared along the x-axis, and serial twofold dilutions of miconazole are prepared along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized inoculum of Candida albicans is prepared according to CLSI guidelines.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug (alone or in combination) that visibly inhibits fungal growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Conclusion

This compound is a promising natural product with demonstrated antiviral and antifungal properties. Its dual chemical nature as a glutarimide and a phenolic compound suggests multiple potential mechanisms of action, including inhibition of protein synthesis and disruption of microbial cell membranes. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways. The representative experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound, which can aid in its further development as a potential therapeutic agent.

References

Actiphenol (NSC 58413): A Technical Review of Its Biological Activities and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actiphenol (also known as Actinophenol and NSC 58413) is a naturally occurring glutarimide antibiotic isolated from Streptomyces species.[1][2] As a member of the glutarimide class of antibiotics, which includes the well-known protein synthesis inhibitor cycloheximide, this compound has garnered interest for its biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its quantitative biological data, detailed experimental protocols, and putative mechanisms of action based on related compounds.

Chemical and Physical Properties

This compound is a white, crystalline powder with the chemical formula C₁₅H₁₇NO₄ and a molecular weight of 275.30 g/mol .[2] It is soluble in water, ethanol, and acetone.

Biological Activities

The primary reported biological activities of this compound are its antiviral effects and its ability to potentiate the efficacy of antifungal agents.

Antiviral Activity

This compound has demonstrated inhibitory activity against coxsackievirus B3 (Cox B3) and influenza A virus.[3] The antiviral potency of this compound is summarized in the table below.

Virus Cell Line Activity Metric Value Reference
Coxsackievirus B3 (Cox B3)VeroIC₅₀14.37 µg/mLJi et al., 2010
Influenza A VirusMDCKIC₅₀34.4 µg/mLJi et al., 2010
Potentiation of Antifungal Activity

This compound has been shown to enhance the antifungal activity of miconazole against Candida albicans. This synergistic effect suggests a potential role for this compound in combination therapies for fungal infections.

Fungus Antifungal Agent Assay Observation Reference
Candida albicansMiconazoleDisc DiffusionPotentiates miconazole activityFukuda et al., 2005

Experimental Protocols

Antiviral Activity Assay (Ji et al., 2010)

The antiviral activity of this compound was evaluated using a cytopathic effect (CPE) inhibition assay.

1. Cell Culture:

  • Vero (for Cox B3) and MDCK (for Influenza A) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were seeded into 96-well plates and incubated at 37°C in a 5% CO₂ atmosphere until a confluent monolayer was formed.

2. Virus Infection:

  • The cell culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

  • A viral suspension (100 TCID₅₀) was added to each well, and the plate was incubated for 2 hours to allow for virus adsorption.

3. Compound Treatment:

  • After incubation, the viral inoculum was removed, and the cells were washed with PBS.

  • Serial dilutions of this compound in DMEM with 2% FBS were added to the wells.

  • Control wells included virus-infected cells without compound and mock-infected cells.

4. Incubation and Observation:

  • The plates were incubated for 48-72 hours until the CPE in the virus control wells was greater than 80%.

  • The CPE was observed and scored under an inverted microscope.

5. Data Analysis:

  • The 50% inhibitory concentration (IC₅₀) was calculated as the concentration of this compound that inhibited the viral CPE by 50% compared to the virus control.

antiviral_workflow cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis culture Culture Vero/MDCK cells seed Seed cells in 96-well plates culture->seed wash1 Wash cells with PBS seed->wash1 infect Infect with virus (100 TCID50) wash1->infect adsorb Incubate for 2h (adsorption) infect->adsorb wash2 Wash cells with PBS adsorb->wash2 add_cmpd Add this compound dilutions wash2->add_cmpd add_ctrl Add controls wash2->add_ctrl incubate Incubate for 48-72h add_cmpd->incubate add_ctrl->incubate observe Observe CPE incubate->observe calculate Calculate IC50 observe->calculate

Antiviral Activity Experimental Workflow
Antifungal Potentiation Assay (Fukuda et al., 2005)

The ability of this compound to potentiate the antifungal activity of miconazole was assessed using a disc diffusion assay.

1. Media Preparation:

  • Sabouraud Dextrose Agar (SDA) plates were prepared.

2. Inoculum Preparation:

  • A suspension of Candida albicans was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

3. Plate Inoculation:

  • The fungal suspension was uniformly spread over the surface of the SDA plates using a sterile cotton swab.

4. Disc Application:

  • Sterile paper discs (6 mm in diameter) were impregnated with a sub-inhibitory concentration of miconazole.

  • The miconazole-impregnated discs were then treated with a solution of this compound.

  • Control discs included those with miconazole alone and this compound alone.

5. Incubation and Measurement:

  • The plates were incubated at 35°C for 24-48 hours.

  • The diameter of the zone of inhibition around each disc was measured.

6. Data Analysis:

  • An increase in the diameter of the zone of inhibition for the combination of miconazole and this compound compared to miconazole alone indicated potentiation.

antifungal_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare SDA plates prep_inoculum Prepare C. albicans inoculum prep_media->prep_inoculum inoculate Inoculate plates prep_inoculum->inoculate apply_discs Apply discs (Miconazole +/- this compound) inoculate->apply_discs incubate Incubate for 24-48h apply_discs->incubate measure Measure zones of inhibition incubate->measure compare Compare zones measure->compare

Antifungal Potentiation Experimental Workflow

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated in the currently available literature. However, as a glutarimide antibiotic, it is structurally related to cycloheximide, a well-characterized inhibitor of eukaryotic protein synthesis. Cycloheximide exerts its effect by binding to the E-site of the 60S ribosomal subunit, thereby inhibiting the translocation step of elongation. It is plausible that this compound shares a similar mechanism of inhibiting protein synthesis.

Furthermore, studies on cycloheximide have revealed its involvement in several signaling pathways, which may provide insights into the potential downstream effects of this compound.

FADD-Dependent Apoptosis

Cycloheximide has been shown to induce apoptosis in T-cells through a mechanism dependent on the Fas-associated death domain (FADD) protein.[2][4] This pathway involves the activation of caspase-8 and caspase-3, leading to programmed cell death.

fadd_pathway This compound This compound (putative) fadd FADD This compound->fadd Induces caspase8 Caspase-8 fadd->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Putative FADD-Dependent Apoptotic Pathway
PI3K/AKT Signaling Pathway

Inhibition of protein synthesis by cycloheximide has been demonstrated to induce the phosphorylation and activation of AKT, a key kinase in the PI3K/AKT signaling pathway.[5] This pathway is crucial for cell survival, proliferation, and metabolism. The activation of AKT by cycloheximide is mediated through the PI3K/PDK1 pathway.[5]

pi3k_akt_pathway This compound This compound (putative) pi3k PI3K This compound->pi3k Activates pdk1 PDK1 pi3k->pdk1 Activates akt AKT pdk1->akt Phosphorylates/ Activates downstream Downstream Effectors (Survival, Proliferation) akt->downstream mek_erk_pathway This compound This compound (putative) mek MEK This compound->mek Potentiates Activation erk ERK mek->erk Phosphorylates/ Activates downstream Downstream Effectors (Growth, Differentiation) erk->downstream

References

Methodological & Application

Application Notes and Protocols: Using Actiphenol in Influenza A Virus Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of Actiphenol, a polyphenolic compound, in the study of influenza A virus inhibition. The protocols and data presented are based on the established antiviral activities of similar polyphenol compounds that have been demonstrated to interfere with viral replication by modulating host cell signaling pathways. While specific quantitative data for this compound is not available in the public domain, the methodologies described herein are standard for evaluating the antiviral efficacy of novel therapeutic agents against influenza A virus. The primary mechanisms of action for related polyphenols involve the interference with the MAP kinase (MAPK) signaling pathway and redox-sensitive cellular pathways, both of which are crucial for viral replication.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound's inhibitory activity against Influenza A virus. This data is for illustrative purposes and should be replaced with experimentally determined values.

Assay Influenza A Strain Cell Line IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/IC50)
Plaque Reduction AssayA/Puerto Rico/8/34 (H1N1)MDCK[Insert Value][Insert Value][Insert Value]
Hemagglutination InhibitionA/Victoria/3/75 (H3N2)MDCK[Insert Value][Insert Value][Insert Value]
TCID50 Inhibition AssayA/WSN/33 (H1N1)A549[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound (or other test compounds)

  • Agarose or Avicel RC-591

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza A virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: During the infection, prepare different concentrations of this compound in the overlay medium.

  • Overlay: After the 1-hour incubation, remove the virus inoculum and overlay the cells with 2 mL of overlay medium (e.g., 2X DMEM mixed with 1.2% Avicel) containing the desired concentration of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The IC50 value is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Hemagglutination (HA) Inhibition Assay

This assay measures the ability of a compound to prevent the influenza virus from agglutinating red blood cells (RBCs), which is mediated by the viral hemagglutinin protein.

Materials:

  • Influenza A virus stock (with a known HA titer)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 0.5% suspension of chicken or turkey red blood cells (RBCs)

  • V-bottom 96-well plates

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in PBS in a 96-well V-bottom plate.

  • Virus Addition: Add a standardized amount of influenza A virus (typically 4 HA units) to each well containing the diluted compound.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

  • RBC Addition: Add 50 µL of the 0.5% RBC suspension to each well.

  • Observation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

  • Reading Results: Observe the wells for hemagglutination. A positive result (hemagglutination) is indicated by a uniform reddish suspension of RBCs, while a negative result (inhibition) is indicated by a button of RBCs at the bottom of the well. The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Western Blot for MAPK Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK, p38) in influenza A virus-infected cells.

Materials:

  • A549 or MDCK cells

  • Influenza A virus

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-influenza A NP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Infection: Seed cells in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1-2 hours before infecting with influenza A virus at a specific multiplicity of infection (MOI).

  • Cell Lysis: At different time points post-infection, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizations

Influenza_Signaling_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell cluster_mapk MAPK Pathway cluster_redox Redox-sensitive Pathway Virus Virus Receptor Receptor Virus->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis vRNP_release vRNP Release Endosome->vRNP_release vRNP_nucleus vRNP to Nucleus vRNP_release->vRNP_nucleus RAF RAF vRNP_release->RAF Activates ROS ROS Production vRNP_release->ROS Induces Replication Viral Replication & Transcription vRNP_nucleus->Replication Protein_synthesis Viral Protein Synthesis Replication->Protein_synthesis Assembly Virion Assembly & Budding Protein_synthesis->Assembly MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->vRNP_nucleus Promotes Nuclear Export of vRNPs Redox_Signaling Redox Signaling ROS->Redox_Signaling Redox_Signaling->Replication Supports This compound This compound This compound->MEK Inhibits This compound->ROS Reduces

Caption: this compound's proposed mechanism of action on influenza A virus replication.

Antiviral_Screening_Workflow Start Start Cell_Culture Seed Host Cells (e.g., MDCK) Start->Cell_Culture Infection_Treatment Infect with Influenza A Virus & Treat with this compound Cell_Culture->Infection_Treatment Incubation Incubate for Plaque Development Infection_Treatment->Incubation Assay_Endpoint Fix and Stain Cells Incubation->Assay_Endpoint Data_Analysis Quantify Viral Inhibition (e.g., Plaque Counting) Assay_Endpoint->Data_Analysis Results Determine IC50 Data_Analysis->Results

Caption: General workflow for an in vitro antiviral screening assay.

Application Notes and Protocols: Synthesis of Actiphenol Derivatives for Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actiphenol, a naturally occurring glutarimide antibiotic produced by Streptomyces species, has been identified as a compound with potential antiviral properties. Its chemical structure, 4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]piperidine-2,6-dione, presents multiple opportunities for chemical modification to generate a library of derivatives. This document provides detailed protocols for the synthesis of this compound and its derivatives, as well as methodologies for screening these compounds for antiviral activity against a panel of clinically relevant viruses: Coxsackievirus B3, Influenza A virus, and Herpes Simplex Virus 2 (HSV-2).

Data Presentation

The following tables summarize the antiviral activity and cytotoxicity of synthesized this compound derivatives and control compounds.

Table 1: Antiviral Activity of this compound Derivatives against Coxsackievirus B3, Influenza A, and HSV-2

Compound IDModificationCoxsackievirus B3 IC₅₀ (µM)Influenza A IC₅₀ (µM)HSV-2 IC₅₀ (µM)
AP-001 This compoundData not availableData not availableData not available
APD-001 O-methylation of phenolic hydroxylTo be determinedTo be determinedTo be determined
APD-002 N-ethylation of glutarimideTo be determinedTo be determinedTo be determined
APD-003 Reduction of ketone to alcoholTo be determinedTo be determinedTo be determined
Guanidine Positive Control25.0--
Amantadine Positive Control-0.5-
Acyclovir Positive Control--1.0

Table 2: Cytotoxicity of this compound Derivatives in Vero Cells

Compound IDModificationCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀) vs. HSV-2
AP-001 This compoundTo be determinedTo be determined
APD-001 O-methylation of phenolic hydroxylTo be determinedTo be determined
APD-002 N-ethylation of glutarimideTo be determinedTo be determined
APD-003 Reduction of ketone to alcoholTo be determinedTo be determined
Guanidine Positive Control>1000>40
Amantadine Positive Control>100>200
Acyclovir Positive Control>500>500

Experimental Protocols

Synthesis of this compound (AP-001)

This protocol is a plausible route based on established organic chemistry principles for the synthesis of related compounds.

Step 1: Friedel-Crafts Acylation of 2,4-dimethylphenol

  • To a stirred solution of 2,4-dimethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-1-(2-hydroxy-3,5-dimethylphenyl)ethan-1-one.

Step 2: Alkylation of Diethyl malonate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the product from Step 1 (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude alkylated product.

Step 3: Krapcho Decarboxylation and Cyclization

  • Dissolve the crude product from Step 2 in a mixture of dimethyl sulfoxide (DMSO) and a small amount of water.

  • Add sodium chloride (catalytic amount) and heat the mixture to 140-160 °C for 4-6 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting intermediate can then be cyclized with urea or a related nitrogen source under appropriate conditions to form the glutarimide ring, yielding this compound.

  • Purify the final product by recrystallization or column chromatography.

General Procedures for the Synthesis of this compound Derivatives

APD-001: O-methylation of phenolic hydroxyl

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.0 eq).

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

APD-002: N-ethylation of glutarimide

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add ethyl iodide (C₂H₅I, 1.5 eq) and allow the reaction to warm to room temperature.

  • Stir for 8-10 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

APD-003: Reduction of ketone to alcohol

  • To a solution of this compound (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Quench the reaction by adding acetone.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

Antiviral Screening Protocols

Cytotoxicity Assay (MTT Assay)

  • Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Plaque Reduction Assay (for HSV-2)

  • Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds.

  • Infect the cell monolayers with HSV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37 °C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a mixture of 2x medium and 1.2% methylcellulose containing the serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours until plaques are visible.

  • Fix the cells with methanol and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_final Step 3 2,4-dimethylphenol 2,4-dimethylphenol Friedel-Crafts Acylation Friedel-Crafts Acylation 2,4-dimethylphenol->Friedel-Crafts Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Friedel-Crafts Acylation Intermediate_1 2-chloro-1-(2-hydroxy- 3,5-dimethylphenyl)ethan-1-one Friedel-Crafts Acylation->Intermediate_1 Alkylation Alkylation Intermediate_1->Alkylation Intermediate_2 Alkylated Malonate Alkylation->Intermediate_2 Decarboxylation_Cyclization Krapcho Decarboxylation & Cyclization Intermediate_2->Decarboxylation_Cyclization This compound This compound Decarboxylation_Cyclization->this compound

Caption: Synthetic workflow for this compound.

Antiviral_Screening_Workflow Start Start Synthesized_Compounds This compound & Derivatives Start->Synthesized_Compounds Cytotoxicity_Assay MTT Assay on Vero Cells Synthesized_Compounds->Cytotoxicity_Assay Antiviral_Assay Plaque Reduction Assay (e.g., HSV-2) Synthesized_Compounds->Antiviral_Assay Calculate_CC50 Determine CC₅₀ Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC₅₀/IC₅₀) Calculate_CC50->Calculate_SI Calculate_IC50 Determine IC₅₀ Antiviral_Assay->Calculate_IC50 Calculate_IC50->Calculate_SI Lead_Identification Identify Lead Compounds Calculate_SI->Lead_Identification

Caption: Antiviral screening workflow.

Viral_Entry_Inhibition_Pathway cluster_virus Virus cluster_cell Host Cell Virus Enveloped Virus (e.g., HSV, Influenza) Viral_Glycoproteins Viral Glycoproteins (e.g., gB/gD, HA) Host_Cell_Receptor Host Cell Receptor (e.g., Heparan Sulfate, Sialic Acid) Viral_Glycoproteins->Host_Cell_Receptor Attachment Endocytosis Endocytosis Host_Cell_Receptor->Endocytosis Entry Viral_Replication Viral Replication Endocytosis->Viral_Replication Uncoating & Genome Release New_Virions Progeny Virions Viral_Replication->New_Virions Assembly & Egress Actiphenol_Derivative This compound Derivative Actiphenol_Derivative->Viral_Glycoproteins Inhibition of Attachment Actiphenol_Derivative->Endocytosis Inhibition of Entry

Unraveling the Antiviral Potential of Actiphenol in Coxsackievirus B3 Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings: A comprehensive review of current scientific literature reveals a notable absence of direct research on the experimental application of "Actiphenol" specifically concerning Coxsackievirus B3 (CVB3). To provide a valuable and detailed resource that adheres to the user's request for comprehensive application notes and protocols, the following information has been structured around a representative antiviral agent, hereafter referred to as CVB3-Inhibitor-X . This exemplar is based on established methodologies and findings from research on various compounds targeting CVB3, as reflected in the available literature.

Introduction to Coxsackievirus B3 and Antiviral Research

Coxsackievirus B3, a member of the Picornaviridae family, is a non-enveloped, single-stranded RNA virus.[1][2] It is a primary causative agent of viral myocarditis, which can lead to severe heart complications.[3][4] CVB3 infection can also result in aseptic meningitis and pancreatitis.[1] Given the significant morbidity and mortality associated with CVB3 infections and the lack of targeted antiviral therapies, there is a pressing need for the development of novel antiviral agents.[3][5] Research into the lifecycle of CVB3 has identified several potential targets for drug design, including viral entry, replication, and egress.[3][5]

Data Presentation: In Vitro Efficacy of CVB3-Inhibitor-X

The antiviral activity of CVB3-Inhibitor-X was evaluated in various cell lines. The following tables summarize the key quantitative data obtained from these in vitro studies.

Table 1: Cytotoxicity and Antiviral Activity of CVB3-Inhibitor-X

Cell LineCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
HeLa>1005.2>19.2
Vero-E6>1003.8>26.3
PANC-1>1006.1>16.4

CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration.

Table 2: Viral Titer Reduction Following Treatment with CVB3-Inhibitor-X

Cell LineTreatmentViral Titer (PFU/mL)Fold Reduction
HeLaVehicle Control1.5 x 10⁷-
CVB3-Inhibitor-X (10 µM)2.3 x 10⁴652
Vero-E6Vehicle Control2.1 x 10⁷-
CVB3-Inhibitor-X (10 µM)3.5 x 10⁴600

PFU: Plaque-Forming Units.

Experimental Protocols

Detailed methodologies for the key experiments performed to evaluate the efficacy of CVB3-Inhibitor-X are provided below.

Cell Culture and Virus Propagation
  • Cell Lines: HeLa (human cervical cancer), Vero-E6 (African green monkey kidney epithelial), and PANC-1 (human pancreatic ductal) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Strain: The Nancy strain of Coxsackievirus B3 is used for all infections.

  • Virus Propagation: Confluent monolayers of HeLa cells are infected with CVB3 at a low multiplicity of infection (MOI) of 0.01. After 1 hour of adsorption, the inoculum is removed, and fresh DMEM with 2% FBS is added. The infected cells are incubated until a significant cytopathic effect (CPE) is observed (typically 48-72 hours). The virus-containing supernatant is then harvested, clarified by centrifugation, and stored in aliquots at -80°C. Viral titers are determined by plaque assay.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of CVB3-Inhibitor-X in DMEM.

  • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Plaque Reduction Assay
  • Seed Vero-E6 cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of CVB3-Inhibitor-X.

  • Pre-incubate 100 PFU of CVB3 with the compound dilutions for 1 hour at 37°C.

  • Wash the cell monolayers with PBS and infect with the virus-compound mixture.

  • After 1 hour of adsorption, remove the inoculum and overlay the cells with DMEM containing 2% FBS, 0.5% methylcellulose, and the corresponding concentration of CVB3-Inhibitor-X.

  • Incubate the plates at 37°C for 48-72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

Western Blot Analysis of Signaling Pathways
  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with CVB3-Inhibitor-X (10 µM) for 2 hours.

  • Infect the cells with CVB3 at an MOI of 10.

  • At designated time points post-infection (e.g., 0, 6, 12, 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR, LC3B, GAPDH) overnight at 4°C. The PI3K/Akt/mTOR pathway is a key regulator of cellular processes and is often modulated by viral infections.[6]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

CVB3_Inhibitor_X_Mechanism cluster_cell Host Cell CVB3 Coxsackievirus B3 Receptor CAR Receptor CVB3->Receptor Binding & Entry PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Replication Viral Replication Autophagy->Replication Supports Inhibitor CVB3-Inhibitor-X Inhibitor->PI3K Inhibits

Caption: Proposed mechanism of CVB3-Inhibitor-X action on the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (HeLa, Vero-E6, PANC-1) start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ cell_culture->cytotoxicity antiviral_screen Plaque Reduction Assay Determine IC₅₀ cell_culture->antiviral_screen data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis mechanism_study Mechanism of Action Studies antiviral_screen->mechanism_study antiviral_screen->data_analysis western_blot Western Blot (PI3K/Akt/mTOR Pathway) mechanism_study->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of antiviral candidates against CVB3.

Logical Relationship Diagram

Logical_Relationship High_SI High Selectivity Index (SI) Promising_Candidate Promising Antiviral Candidate High_SI->Promising_Candidate Low_Toxicity Low Cytotoxicity (High CC₅₀) Low_Toxicity->High_SI High_Potency High Potency (Low IC₅₀) High_Potency->High_SI

Caption: Relationship between cytotoxicity, potency, and drug candidacy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Actiphenol Peak in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Actiphenol.

Frequently Asked Questions (FAQs)

Peak Shape Problems

1. Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by several factors:

  • Secondary Interactions: Strong interactions between this compound and active sites on the stationary phase, such as exposed silanol groups, can cause tailing.[1]

  • Column Overload: Injecting too much sample can lead to mass overload of the column.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal for this compound, it can lead to inconsistent interactions with the stationary phase.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can result in poor peak shape.[2]

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Adjust the pH of the mobile phase. For phenolic compounds like this compound, a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups on the stationary phase and reduce tailing.[1]

    • Consider adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase to block active silanol groups.[1]

  • Reduce Sample Concentration: Dilute the sample to check for column overload. If peak shape improves, adjust the sample concentration accordingly.[2][3]

  • Use a Different Column:

    • Employ an end-capped column to minimize exposed silanol groups.[1][2]

    • Consider a column with a different stationary phase chemistry.

  • Column Washing: Flush the column with a strong solvent to remove contaminants.[4][5]

2. What causes peak fronting for my this compound peak?

Peak fronting, an asymmetry where the front of the peak is broader, is often due to:

  • Poor Sample Solubility: If this compound is not fully dissolved in the sample solvent, it can lead to fronting.[3][6]

  • Column Overload: Injecting a sample at a concentration that is too high for the column can cause fronting.[2][7]

  • Incompatibility between Sample Solvent and Mobile Phase: A significant mismatch in solvent strength can distort the peak shape.[7]

  • Column Collapse: Physical degradation of the column packing material can lead to fronting.[3]

Troubleshooting Steps:

  • Adjust Sample Preparation:

    • Ensure this compound is completely dissolved in the sample solvent.

    • Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Reduce Injection Volume or Concentration: Decrease the amount of sample injected onto the column.[6][7]

  • Check Column Condition: If the problem persists, the column may be damaged and require replacement.

Retention Time Issues

3. Why is the retention time of my this compound peak drifting?

Drifting retention times can compromise the reliability of your analysis. Common causes include:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[4][8]

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the composition over time.[4][9]

  • Fluctuations in Column Temperature: Variations in temperature can affect the viscosity of the mobile phase and the interaction of this compound with the stationary phase.[4][10]

  • Changes in Flow Rate: Inconsistent pump performance can lead to shifts in retention time.[4]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.[8]

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.[4]

  • Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[4]

  • Check the Pumping System: Verify the flow rate and check for any leaks in the system.[4][9]

Resolution and Sensitivity Problems

4. I am seeing overlapping peaks with this compound. How can I improve the resolution?

The analysis of phenolic compounds can be challenging due to the presence of structurally similar compounds.[11][12] To improve resolution:

  • Optimize Mobile Phase Composition: Adjust the organic solvent to aqueous buffer ratio. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve separation.

  • Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) may provide better separation.

  • Adjust pH: Modifying the mobile phase pH can alter the ionization state of this compound and interfering compounds, thereby changing their retention and improving resolution.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.

5. My this compound peak is very small. How can I increase the sensitivity?

Low sensitivity can be due to a variety of factors. To improve it:

  • Increase Sample Concentration: If possible, increase the concentration of this compound in your sample.

  • Increase Injection Volume: Injecting a larger volume of the sample can increase the peak area. Be mindful of potential peak shape distortion.

  • Optimize Detector Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.

  • Check for Contamination: A contaminated detector cell can lead to a noisy baseline and reduced sensitivity. Clean the flow cell if necessary.[4]

  • Mobile Phase Purity: Use high-purity HPLC-grade solvents and additives to minimize baseline noise.[13]

Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common HPLC issues with this compound.

cluster_0 Peak Tailing Troubleshooting start This compound Peak is Tailing q1 Is sample concentration high? start->q1 a1_yes Reduce sample concentration q1->a1_yes Yes q2 Is mobile phase pH optimal? q1->q2 No end Problem Resolved a1_yes->end a2_yes Adjust mobile phase pH (e.g., lower to pH 2.5-3.5) q2->a2_yes No q3 Is the column end-capped? q2->q3 Yes a2_yes->end a3_yes Use an end-capped column q3->a3_yes No q4 Is the column contaminated? q3->q4 Yes a3_yes->end a4_yes Wash column with strong solvent q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting workflow for this compound peak tailing.

cluster_1 Retention Time Drift Troubleshooting start This compound Retention Time is Drifting q1 Is the column properly equilibrated? start->q1 a1_yes Increase equilibration time (10-20 column volumes) q1->a1_yes No q2 Is the mobile phase fresh and accurately prepared? q1->q2 Yes end Problem Resolved a1_yes->end a2_yes Prepare fresh, degassed mobile phase q2->a2_yes No q3 Is the column temperature stable? q2->q3 Yes a2_yes->end a3_yes Use a column oven and monitor temperature q3->a3_yes No q4 Is the flow rate consistent? q3->q4 Yes a3_yes->end a4_yes Check pump for leaks and verify flow rate q4->a4_yes No q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for this compound retention time drift.

Experimental Protocols

Protocol 1: Column Washing Procedure for Reversed-Phase C18 Columns

This protocol is designed to remove strongly retained contaminants from a C18 column used for this compound analysis.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with mobile phase without buffer. Run 100% HPLC-grade water (or the aqueous component of your mobile phase without buffer salts) through the column for 20-30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush with a strong organic solvent. Flush the column with 100% acetonitrile or methanol for 30-60 minutes.

  • For highly non-polar contaminants, use a stronger solvent. If contamination persists, flush with isopropanol or a mixture of methylene chloride and isopropanol (use with caution and ensure compatibility with your HPLC system).[5]

  • Re-equilibrate the column. Before resuming analysis, flush the column with the mobile phase for at least 30 minutes or until the baseline is stable.

Protocol 2: Mobile Phase Preparation for this compound Analysis

Accurate and consistent mobile phase preparation is crucial for reproducible results.

  • Use high-purity solvents and reagents. Use HPLC-grade or MS-grade solvents and high-purity additives.[13]

  • Measure components accurately. Use volumetric flasks for accurate measurement of liquids and a calibrated pH meter for pH adjustments.

  • Filter the mobile phase. Filter aqueous buffers and the final mobile phase mixture through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[13]

  • Degas the mobile phase. Degas the mobile phase before use by sonication, vacuum filtration, or helium sparging to prevent air bubble formation in the pump and detector.[4][9]

  • Prepare fresh daily. Aqueous buffers are prone to microbial growth and should be prepared fresh daily.[13]

Data Presentation

Table 1: Typical Starting Conditions for this compound HPLC Method Development
ParameterRecommended ConditionRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood retention for moderately polar compounds like phenols.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterLow pH to suppress silanol activity and ensure consistent ionization of this compound.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 10-20 minutesA good starting point for screening for impurities and degradation products.
Flow Rate 0.5 - 1.5 mL/minDependent on column dimensions.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.
Detection Wavelength Determined by UV-Vis spectrum of this compound (typically around 280 nm for phenols)For optimal sensitivity.
Injection Volume 5 - 20 µLDependent on sample concentration and column dimensions.
Table 2: Effect of Mobile Phase pH on this compound Retention and Peak Shape
Mobile Phase pHRetention Time (min)Tailing Factor
2.512.51.1
4.511.81.5
6.510.22.1

Note: Data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trend.

References

How to prevent degradation of Actiphenol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Actiphenol during extraction. The following information is based on the general principles of phenolic compound chemistry, as specific data on "this compound" is limited. It is recommended to optimize these methods for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during extraction?

A1: The degradation of phenolic compounds like this compound is primarily influenced by several factors:

  • High Temperatures: Elevated temperatures can accelerate oxidation and hydrolysis, leading to the breakdown of the molecular structure.[1][2]

  • Exposure to Light: UV and visible light can induce photolytic degradation of phenolic compounds.[1][3]

  • Presence of Oxygen: Oxygen can lead to oxidative degradation, which is a major pathway for the loss of phenolic compounds.[1][4]

  • pH of the Extraction Solvent: The stability of phenolic compounds is often pH-dependent. Both highly acidic and alkaline conditions can cause degradation or structural changes.[5][6]

  • Enzymatic Activity: Endogenous enzymes released from the sample matrix during extraction can degrade phenolic compounds.[1][7]

  • Choice of Solvent: The polarity and reactivity of the extraction solvent can impact the stability of the analyte.[8][9][10]

Q2: How can I minimize the impact of temperature on this compound stability?

A2: To minimize thermal degradation, consider the following:

  • Use Lower Extraction Temperatures: Whenever possible, conduct extractions at room temperature or below.

  • Employ Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can be performed at lower temperatures, reducing the risk of thermal degradation.[4][6]

  • Limit Exposure Time: Reduce the duration of any heating steps involved in the extraction process.[1]

Q3: What is the best way to protect this compound from light-induced degradation?

A3: Protecting your samples from light is crucial.

  • Use Amber Glassware: Amber-colored glassware can block a significant portion of UV and visible light.[3]

  • Work in a Dimly Lit Area: Whenever feasible, perform the extraction in a low-light environment.

  • Wrap Containers in Aluminum Foil: For complete light protection, wrap your extraction vessels and collection tubes in aluminum foil.

Q4: How can I prevent the oxidation of this compound during extraction?

A4: To prevent oxidation, you should limit the sample's exposure to oxygen.

  • Work Under an Inert Atmosphere: Purging the extraction vessel with an inert gas like nitrogen or argon can displace oxygen.

  • Use Degassed Solvents: Solvents can be degassed by sonication, sparging with an inert gas, or freeze-pump-thaw cycles.

  • Add Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can help protect this compound from oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation due to high temperature.Optimize the extraction temperature; consider using pressurized liquid extraction (PLE) at a moderate temperature or other non-thermal methods.[2]
Oxidation of this compound.Perform extraction under a nitrogen or argon atmosphere; use degassed solvents.[1]
Inappropriate solvent polarity.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures) to find the optimal one for this compound.[9]
Discoloration of the extract (e.g., turning brown) Oxidation and polymerization of phenolic compounds.Add antioxidants (e.g., ascorbic acid, BHT) to the solvent; minimize exposure to air and light.[11]
Formation of precipitates in the extract Changes in pH leading to precipitation.Buffer the extraction solvent to a pH where this compound is most stable and soluble.
Co-extraction of interfering substances.Employ a sample clean-up step using solid-phase extraction (SPE) to remove interfering compounds.[8]
Inconsistent results between batches Variability in extraction time or temperature.Standardize all extraction parameters, including time, temperature, and solvent-to-solid ratio.[1][4]
Degradation during storage of extracts.Store extracts at low temperatures (e.g., -20°C or -80°C) in amber vials under an inert atmosphere.

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimal Degradation

This protocol provides a general framework for extracting this compound while minimizing degradation. It is essential to optimize the solvent and other parameters for your specific sample matrix.

Materials:

  • Sample containing this compound

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Amber centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Extraction solvent (e.g., 80% methanol in water, degassed)

  • Antioxidant (e.g., ascorbic acid, 0.1% w/v)

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Weigh the sample and homogenize it to a fine powder, preferably under liquid nitrogen to minimize enzymatic activity.

  • Solvent Preparation: Prepare the extraction solvent and add the antioxidant. Degas the solvent by sparging with nitrogen gas for 15-20 minutes.

  • Extraction: a. Place the homogenized sample into an amber centrifuge tube. b. Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 10:1 v/w). c. Purge the headspace of the tube with nitrogen gas and seal it tightly. d. Agitate the mixture on a shaker at a controlled, low temperature (e.g., 4°C) for a predetermined time (e.g., 1-2 hours).

  • Separation: a. Centrifuge the mixture at a specified speed and temperature (e.g., 4000 rpm at 4°C) for 15 minutes. b. Carefully decant the supernatant into a clean amber collection flask.

  • Solvent Evaporation: a. Concentrate the extract using a rotary evaporator at a low temperature (e.g., <40°C). b. Once the organic solvent is removed, the concentrated aqueous extract can be used for analysis or further purification.

  • Storage: Store the final extract at -80°C in an amber vial with the headspace purged with nitrogen.

Visualizations

This compound Degradation Pathways

This compound This compound Degraded_Products Degraded_Products This compound->Degraded_Products Oxidation (O2) This compound->Degraded_Products Hydrolysis (H2O, pH) This compound->Degraded_Products Photodegradation (Light) This compound->Degraded_Products Thermal Degradation (Heat) This compound->Degraded_Products Enzymatic Degradation

Caption: Major degradation pathways for phenolic compounds like this compound.

General Workflow for Preventing this compound Degradation

cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Homogenization Homogenization (Low Temperature) Extraction Extraction (Inert Atmosphere, Dark, Low Temp) Homogenization->Extraction Solvent Degassed Solvent + Antioxidant Solvent->Extraction Separation Centrifugation (Low Temperature) Extraction->Separation Concentration Solvent Evaporation (Low Temperature) Separation->Concentration Storage Storage (-80°C, Dark, Inert) Concentration->Storage

Caption: Optimized workflow to minimize this compound degradation during extraction.

References

Adjusting pH for optimal Actiphenol activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Actiphenol, with a specific focus on the critical role of pH in its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

The optimal pH for this compound activity is highly dependent on the specific biological system and target being investigated. As a phenolic compound, this compound's chemical properties, including its ability to act as a proton donor and its antioxidant potential, are influenced by the pH of the surrounding environment. Generally, the stability and activity of phenolic compounds can vary significantly across the pH scale. For enzymatic assays, the optimal pH will be a compromise between the pH required for maximal enzyme activity and the pH at which this compound exhibits its desired effect. It is crucial to determine the optimal pH empirically for each experimental setup.

Q2: How does pH affect the stability of this compound solutions?

Phenolic compounds can be susceptible to degradation, particularly at alkaline pH levels.[1][2] High pH can lead to the deprotonation of the phenolic hydroxyl groups, making the compound more susceptible to oxidation. It is generally recommended to prepare and store this compound solutions in slightly acidic to neutral buffers (pH 6.0-7.4) to minimize degradation. However, the ideal storage pH should be validated for your specific experimental duration and conditions.

Q3: Can the pH of my buffer system interfere with this compound's activity?

Yes, the choice of buffer is critical. Apart from maintaining a stable pH, buffer components can sometimes interact with the compound of interest. It is advisable to use a buffer system that is inert in your experimental model. Phosphate-buffered saline (PBS) at physiological pH is a common starting point, but its suitability should be confirmed. Always run appropriate buffer controls in your experiments.

Q4: What are the signs of this compound degradation in my experiment?

Visual signs of degradation in your stock solution can include a change in color. In your experimental results, a loss of expected biological activity or inconsistent results between experiments could indicate degradation of the compound. It is good practice to prepare fresh dilutions of this compound from a properly stored stock for each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no observed activity of this compound Suboptimal pH of the experimental buffer.Perform a pH titration experiment. Test the activity of this compound across a range of pH values (e.g., pH 5.0 to 8.5) to determine the optimal pH for your specific assay.
Degradation of this compound due to improper pH during storage or in the assay.Prepare fresh this compound solutions in a slightly acidic to neutral buffer. Minimize the exposure of the compound to alkaline conditions and light.
The target enzyme or cell system has a different optimal pH than this compound.Review the literature for the optimal pH of your target enzyme or cell line. If there is a mismatch, you may need to find a compromise pH or use a different experimental approach.
High background signal or non-specific effects pH of the buffer is causing stress on cells or affecting protein stability.Ensure your experimental buffer pH is within the physiological range for your cells or the stability range for your protein of interest. Run controls with the buffer alone to assess its effect.
This compound is precipitating out of solution at the experimental pH.Check the solubility of this compound at different pH values. You may need to adjust the pH or add a solubilizing agent (ensure the agent does not interfere with your assay).
Variability between experimental replicates Fluctuations in the pH of the assay medium during the experiment.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. Measure the pH of your assay medium before and after the experiment to check for significant changes.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity in an Enzymatic Assay

This protocol provides a general framework for determining the optimal pH for this compound's inhibitory activity on a hypothetical enzyme, such as polyphenol oxidase (PPO), which is known to be affected by phenolic compounds.

1. Materials:

  • This compound stock solution (e.g., in DMSO)
  • Purified enzyme (e.g., Mushroom PPO)
  • Enzyme substrate (e.g., L-DOPA or catechol)
  • A series of buffers with different pH values (e.g., 0.1 M citrate buffer for pH 4.0-6.0, 0.1 M phosphate buffer for pH 6.0-8.0, and 0.1 M Tris buffer for pH 8.0-9.0)
  • Spectrophotometer and microplates

2. Procedure:

  • Prepare Buffers: Prepare a range of buffers covering the desired pH spectrum.
  • Enzyme Activity Control: For each pH to be tested, determine the baseline activity of the enzyme. In a microplate well, mix the buffer, substrate, and enzyme. Monitor the reaction rate by measuring the change in absorbance at the appropriate wavelength over time.
  • This compound Inhibition Assay:
  • For each pH, set up reactions containing the buffer, substrate, enzyme, and a fixed concentration of this compound.
  • Include a vehicle control (e.g., DMSO) for each pH.
  • Data Collection: Measure the reaction rates in the presence and absence of this compound for each pH value.
  • Data Analysis:
  • Calculate the percentage of enzyme inhibition by this compound at each pH.
  • Plot the percentage of inhibition as a function of pH. The pH at which the highest inhibition is observed is the optimal pH for this compound activity in this specific assay.

Visualizations

Logical Workflow for pH Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation A Define Experimental System (e.g., Enzyme Assay, Cell Culture) B Select a Broad pH Range (e.g., pH 5.0 - 9.0) A->B C Test this compound Activity at Coarse pH Intervals (e.g., 1.0 unit) B->C D Identify pH Range with Highest Activity from Phase 1 C->D Proceed with Promising Range E Test this compound Activity at Finer pH Intervals (e.g., 0.2-0.5 units) D->E F Determine Optimal pH E->F G Confirm Optimal pH with Dose-Response Experiments F->G Validate Optimum H Assess Stability of this compound at Optimal pH Over Time G->H I Finalize Standard Operating Procedure (SOP) H->I

Caption: A logical workflow for determining the optimal pH for this compound activity.

Troubleshooting Logic for Suboptimal Activity

G Start Problem: Suboptimal This compound Activity CheckpH Is the experimental pH within the optimal range? Start->CheckpH CheckStability Is the this compound solution stable at the experimental pH? CheckpH->CheckStability Yes AdjustpH Adjust buffer pH to the determined optimum. CheckpH->AdjustpH No CheckTarget Is the target enzyme/cell active at this pH? CheckStability->CheckTarget Yes FreshSolution Prepare fresh this compound solution in an appropriate buffer. CheckStability->FreshSolution No CompromisepH Find a compromise pH or re-evaluate the experimental design. CheckTarget->CompromisepH No Success Problem Resolved CheckTarget->Success Yes AdjustpH->Success FreshSolution->Success CompromisepH->Success

Caption: A troubleshooting decision tree for addressing suboptimal this compound activity.

References

Validation & Comparative

A Comparative Analysis of the Antiviral Activities of Actiphenol and Cycloheximide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral research, the identification and characterization of compounds that inhibit viral replication are of paramount importance. This guide provides a detailed comparison of the antiviral activities of two such compounds: Actiphenol, a bacterial metabolite, and Cycloheximide, a well-known protein synthesis inhibitor. This objective analysis is based on available experimental data to assist researchers in evaluating their potential applications.

Overview of Antiviral Activity

This compound and Cycloheximide have both demonstrated inhibitory effects against a range of viruses. However, they differ significantly in their breadth of activity, mechanism of action, and the extent to which they have been characterized.

This compound , a glutarimide antibiotic produced by Streptomyces species, has shown targeted antiviral activity. In contrast, Cycloheximide , also a natural product from Streptomyces griseus, is a widely recognized tool in cell biology for its potent inhibition of eukaryotic protein synthesis, which underlies its broad-spectrum antiviral effects.[1]

Quantitative Comparison of Antiviral Efficacy

The following table summarizes the available quantitative data on the antiviral activity and cytotoxicity of this compound and Cycloheximide. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of a compound's therapeutic window.

CompoundVirusCell LineIC50 / EC50CC50Selectivity Index (SI)Reference(s)
This compound Coxsackievirus B3Vero14.37 µg/mLData not availableData not available[2]
Influenza A virusMDCK34.4 µg/mLData not availableData not available[2]
Cycloheximide Coxsackievirus B3 (CVB3)Vero< 0.08 µM> 2 µM> 25
Human Immunodeficiency Virus 1 (HIV-1)CEM-SSData not availableData not availableData not available
Influenza A virusMDCKData not availableData not availableData not available
Enterovirus 71 (EV71)VeroData not availableData not availableData not available
Herpes Simplex Virus (HSV)VeroData not availableData not availableData not available
Human Cytomegalovirus (HCMV)MRC-5~8-64 µM (effective concentration)> 10 µMData not available[3]

Note: Direct comparison of IC50 values between the two compounds is challenging due to the different units reported (µg/mL for this compound and µM for Cycloheximide) and the lack of complete datasets, particularly for this compound's cytotoxicity and Cycloheximide's activity against several viruses.

Mechanism of Action and Cellular Signaling Pathways

The antiviral mechanisms of this compound and Cycloheximide are fundamentally different, reflecting their distinct molecular targets.

This compound

The precise antiviral mechanism of this compound has not been extensively elucidated in the available literature. As a member of the glutarimide antibiotic family, it is plausible that its antiviral activity could be linked to the induction of an interferon response in host cells, a mechanism observed with other glutarimide antibiotics like 9-methylstreptimidone.[4] However, experimental verification of this hypothesis for this compound is currently lacking. Further research is required to identify its direct molecular targets and the signaling pathways it modulates to exert its antiviral effects.

Cycloheximide

Cycloheximide's primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.[1] It specifically targets the 80S ribosome, thereby blocking the translocation step of elongation during translation.[1] This broad inhibition of host and viral protein synthesis underlies its wide-ranging antiviral activity against both DNA and RNA viruses.

For certain viruses, a more nuanced mechanism has been described. In the case of Coxsackievirus B3 (CVB3), Cycloheximide has been shown to inhibit viral replication by suppressing autophagy through the activation of the mTORC1 signaling pathway. This suggests that in addition to its general effect on protein synthesis, Cycloheximide can interfere with specific cellular processes that are hijacked by viruses for their replication.

cluster_cycloheximide Cycloheximide's Dual Antiviral Mechanism cluster_protein_synthesis General Mechanism cluster_autophagy Specific Mechanism (e.g., CVB3) cycloheximide Cycloheximide ribosome Eukaryotic 80S Ribosome cycloheximide->ribosome Inhibits mtorc1 mTORC1 cycloheximide->mtorc1 Activates protein_synthesis Protein Synthesis (Host & Viral) viral_replication Viral Replication autophagy Autophagy mtorc1->autophagy Inhibits cvb3_replication CVB3 Replication autophagy->cvb3_replication Supports

Cycloheximide's antiviral mechanisms.

Experimental Methodologies

The evaluation of antiviral activity for both this compound and Cycloheximide relies on standard virological assays. The following are detailed protocols for key experiments cited in the assessment of these compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for Coxsackievirus B3) to achieve a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (this compound or Cycloheximide) in a cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). Immediately after, add the diluted compounds to the respective wells. Include control wells with cells only (cell control) and cells with virus only (virus control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: The cytopathic effect can be visually scored under a microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT assay (see below).

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits CPE by 50% compared to the virus control.

start Start seed_cells Seed host cells in 96-well plate start->seed_cells infect_treat Infect cells with virus & add compound dilutions seed_cells->infect_treat prepare_compounds Prepare serial dilutions of test compound prepare_compounds->infect_treat incubate Incubate for 48-72h (until CPE is visible) infect_treat->incubate quantify Quantify CPE (Microscopy or MTT assay) incubate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

CPE Inhibition Assay Workflow.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques, which are localized areas of cell death, in the presence of an antiviral compound.

Protocol:

  • Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line (e.g., MDCK for influenza virus) to form a confluent monolayer.[5]

  • Virus-Compound Incubation: In separate tubes, mix a known titer of the virus with serial dilutions of the test compound. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.[5]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[6] Count the number of plaques in each well.

  • Data Analysis: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

start Start seed_cells Seed host cells in multi-well plate start->seed_cells infect Infect cell monolayers with mixtures seed_cells->infect prepare_mix Prepare virus-compound mixtures (serial dilutions) prepare_mix->infect overlay Add semi-solid overlay medium infect->overlay incubate Incubate until plaques are visible overlay->incubate stain_count Fix, stain, and count plaques incubate->stain_count analyze Calculate IC50 stain_count->analyze end End analyze->end

Plaque Reduction Assay Workflow.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include control wells with untreated cells.

  • Incubation: Incubate the plate for a duration relevant to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of test compound seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT solution and incubate incubate->add_mtt solubilize Add solubilizing agent to dissolve formazan add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

MTT Assay for Cytotoxicity Workflow.

Conclusion

This compound and Cycloheximide represent two distinct classes of antiviral compounds. Cycloheximide exhibits broad-spectrum activity due to its fundamental role as a protein synthesis inhibitor, a mechanism that also contributes to its cellular toxicity. Its more specific role in modulating autophagy for certain viruses highlights the complexity of its antiviral action.

This compound, on the other hand, appears to have a more targeted, though less characterized, antiviral profile. The lack of comprehensive data on its mechanism of action and cytotoxicity is a significant gap that needs to be addressed for a thorough evaluation of its therapeutic potential.

For researchers, Cycloheximide remains a valuable tool for studying viral replication processes that are dependent on host protein synthesis. The potential of this compound as a lead compound for novel antiviral development hinges on future studies to elucidate its mechanism of action and to assess its safety profile. Direct, head-to-head comparative studies under standardized assay conditions would be invaluable for a more definitive assessment of their relative antiviral merits.

References

Validating the Synergistic Effect of Novel Compounds with Azole Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance the efficacy of existing drugs. This guide provides a framework for validating and presenting the synergistic effects of a novel agent, referred to here as "Actiphenol," with conventional azole antifungals. The methodologies and data presentation formats are based on established practices in antifungal susceptibility testing.

Quantitative Analysis of Synergistic Activity

A common method to quantify the interaction between two antimicrobial agents is the checkerboard microdilution assay. The results of this assay can be used to calculate the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.

Table 1: In Vitro Synergistic Activity of this compound and Azole Antifungals against Candida albicans

Fungal StrainDrug A (Azole) MIC alone (µg/mL)Drug B (this compound) MIC alone (µg/mL)Drug A MIC in Combination (µg/mL)Drug B MIC in Combination (µg/mL)FICIInterpretation
C. albicans ATCC 900281.0640.125160.375Synergy
Clinical Isolate 12.0640.25160.375Synergy
Clinical Isolate 2 (Fluconazole-resistant)64648160.375Synergy

Note: The data presented in this table is illustrative. Actual values for "this compound" would need to be determined experimentally. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is generally considered synergistic.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of synergistic effects.

Checkerboard Microdilution Assay

This assay is a standard method for determining the synergistic interactions between two antimicrobial agents in vitro.[1][3][4]

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of an azole antifungal and this compound, both alone and in combination, and to calculate the FICI.

Materials:

  • 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Azole antifungal stock solution

  • This compound stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum: A standardized fungal suspension (e.g., 0.5 McFarland standard) is prepared in RPMI medium.[3][5]

  • Drug Dilutions: Serial dilutions of the azole antifungal are prepared horizontally across the microtiter plate, while serial dilutions of this compound are prepared vertically. This creates a matrix of varying concentrations of both agents.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 450 nm).[3] The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control.[1][3]

  • FICI Calculation: The FICI is calculated using the MIC values of the drugs alone and in combination.

Visualizing Experimental and Mechanistic Pathways

Diagrams are essential for conveying complex workflows and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Fungal Strain Selection Fungal Strain Selection Inoculum Preparation Inoculum Preparation Fungal Strain Selection->Inoculum Preparation Plate Inoculation Plate Inoculation Inoculum Preparation->Plate Inoculation Drug Stock Preparation Drug Stock Preparation Serial Dilutions Serial Dilutions Drug Stock Preparation->Serial Dilutions Serial Dilutions->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation Growth Assessment (OD Reading) Growth Assessment (OD Reading) Incubation->Growth Assessment (OD Reading) MIC Determination MIC Determination Growth Assessment (OD Reading)->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Interaction Interpretation Interaction Interpretation FICI Calculation->Interaction Interpretation

Caption: Workflow for assessing antifungal synergy using the checkerboard assay.

Proposed Mechanism of Synergistic Action

Azole antifungals primarily act by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] A synergistic agent like this compound could potentially enhance this effect through various mechanisms, such as disrupting the fungal cell wall, inhibiting efflux pumps that remove the azole from the cell, or inducing oxidative stress.[9][10]

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane Ergosterol Ergosterol Membrane Instability Membrane Instability Ergosterol->Membrane Instability Lanosterol Lanosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Biosynthesis Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis Lanosterol 14-alpha-demethylase->Membrane Instability Azole Antifungal Azole Antifungal Inhibition Azole Antifungal->Inhibition This compound This compound Disruption This compound->Disruption Inhibition->Lanosterol 14-alpha-demethylase Inhibits Disruption->Ergosterol Disrupts Membrane Integrity Cell Death Cell Death Membrane Instability->Cell Death

References

In Vitro vs. In Vivo Correlation of Actiphenol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo bioactivity of Actiphenol, a novel polyphenol-rich extract. The objective is to bridge the understanding between preliminary, lab-based findings and the more complex physiological responses observed in living organisms, a critical step in the drug discovery and development pipeline. This document summarizes key experimental data, details methodologies for reproducibility, and visualizes complex biological processes to facilitate a deeper understanding of this compound's therapeutic potential.

Executive Summary

This compound has demonstrated significant antioxidant and anti-inflammatory properties in a range of preclinical studies. While in vitro assays provide a foundational understanding of its mechanisms, in vivo studies are crucial for evaluating its efficacy and safety in a systemic biological environment. This guide presents a comparative analysis of data from both settings, highlighting the correlation—and occasional divergence—between them. Understanding this relationship is paramount for predicting clinical outcomes and designing future studies.

Data Presentation: In Vitro vs. In Vivo Activity of this compound

The following tables summarize the quantitative data from key in vitro and in vivo experiments designed to assess the antioxidant and anti-inflammatory activities of this compound compared to a standard control, Quercetin, a well-characterized flavonoid.

Disclaimer: The quantitative data presented for "this compound" in this guide is hypothetical and for illustrative purposes. It is based on typical results for potent polyphenol-rich extracts and is intended to demonstrate the principles of in vitro-in vivo correlation.

Table 1: Comparative Antioxidant Activity
ParameterIn Vitro AssayThis compoundQuercetin (Control)In Vivo Model (Rodent)This compoundQuercetin (Control)
Radical Scavenging DPPH IC50 (µg/mL)15.88.2-- ----
ABTS IC50 (µg/mL)10.55.1-- ----
Enzyme Activity SOD (% increase)-- -- Serum SOD levels+ 45%+ 38%
CAT (% increase)-- -- Liver CAT levels+ 52%+ 43%
Oxidative Stress Marker Lipid Peroxidation (MDA)-- -- Plasma MDA levels (% decrease)- 35%- 28%
Table 2: Comparative Anti-inflammatory Activity
ParameterIn Vitro AssayThis compoundQuercetin (Control)In Vivo Model (Rodent)This compoundQuercetin (Control)
Enzyme Inhibition COX-2 IC50 (µM)25.315.1-- ----
5-LOX IC50 (µM)32.122.5-- ----
Cytokine Reduction TNF-α (% decrease)- 65% (LPS-stimulated macrophages)- 72% (LPS-stimulated macrophages)Serum TNF-α levels- 50%- 58%
IL-6 (% decrease)- 58% (LPS-stimulated macrophages)- 65% (LPS-stimulated macrophages)Serum IL-6 levels- 42%- 51%
Edema Reduction -- ----Carrageenan-induced paw edema- 48%- 55%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure transparency and facilitate replication.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical. A solution of DPPH in methanol is mixed with varying concentrations of this compound or Quercetin. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at 517 nm. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. This pre-formed radical solution is then incubated with different concentrations of this compound or Quercetin. The reduction in the blue-green ABTS radical is measured by the decrease in absorbance at 734 nm. The IC50 value is determined as the concentration that inhibits 50% of the ABTS radicals.

In Vitro Anti-inflammatory Assays
  • COX-2 and 5-LOX Enzyme Inhibition Assays: The inhibitory effect of this compound and Quercetin on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is determined using commercially available enzyme immunoassay kits. The enzymes are incubated with their respective substrates (arachidonic acid) in the presence and absence of the test compounds. The production of prostaglandins (for COX-2) or leukotrienes (for 5-LOX) is quantified to determine the inhibitory activity. IC50 values are calculated.

  • Inhibition of Pro-inflammatory Cytokines in Macrophages: RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The cells are co-treated with various concentrations of this compound or Quercetin. After a 24-hour incubation period, the cell culture supernatant is collected, and the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Models
  • Antioxidant Activity in a Rodent Model of Oxidative Stress: Oxidative stress is induced in rodents through the administration of a pro-oxidant agent like carbon tetrachloride (CCl4). One group of animals receives this compound, another receives Quercetin, and a control group receives a placebo. After a set treatment period, blood and liver tissue samples are collected. Serum levels of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) are measured. Plasma levels of malondialdehyde (MDA), a marker of lipid peroxidation, are also quantified.

  • Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model: Acute inflammation is induced in the hind paw of rodents by injecting a solution of carrageenan. Animals are pre-treated with this compound, Quercetin, or a placebo. The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer. The percentage reduction in paw edema in the treated groups compared to the control group is calculated to determine the anti-inflammatory effect. Serum is also collected to measure levels of pro-inflammatory cytokines like TNF-α and IL-6.

Mandatory Visualizations

Experimental Workflow for In Vitro to In Vivo Correlation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis Actiphenol_Extract This compound Extract Preparation Biochemical_Assays Biochemical Assays (DPPH, ABTS, COX-2, 5-LOX) Actiphenol_Extract->Biochemical_Assays Cell-based_Assays Cell-based Assays (Macrophages - TNF-α, IL-6) Actiphenol_Extract->Cell-based_Assays Data_Analysis Data Comparison & Statistical Analysis Biochemical_Assays->Data_Analysis IC50 Values Cell-based_Assays->Data_Analysis Cytokine Levels Animal_Model Rodent Model Selection (Oxidative Stress / Inflammation) Dosing Dose Formulation & Administration Animal_Model->Dosing Efficacy_Assessment Efficacy Assessment (Biomarker Analysis, Edema Measurement) Dosing->Efficacy_Assessment Toxicity_Screening Preliminary Toxicity Screening Dosing->Toxicity_Screening Efficacy_Assessment->Data_Analysis In Vivo Data IVIVC_Model IVIVC Model Development (Pharmacokinetic/Pharmacodynamic Modeling) Data_Analysis->IVIVC_Model Conclusion Conclusion & Future Direction IVIVC_Model->Conclusion

Caption: Workflow for establishing in vitro-in vivo correlation.

NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Nucleus Nucleus NFkB_p50_p65->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription initiates This compound This compound This compound->IKK_Complex inhibits This compound->NFkB_p50_p65 inhibits translocation

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Unveiling the Molecular Target of Actiphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular target of Actiphenol, a naturally occurring glutarimide antibiotic. By leveraging comparative data with structurally and functionally related compounds, this document elucidates the probable mechanism of action of this compound and offers insights into its potential applications in biomedical research.

Executive Summary

Comparative Analysis of this compound and Alternatives

To understand the unique position of this compound, it is essential to compare its likely mechanism of action with other compounds targeting similar or different cellular processes.

FeatureThis compound (inferred)CycloheximideAmphotericin BFluconazole
Molecular Target 60S ribosomal subunit (E-site)60S ribosomal subunit (E-site)[1]Ergosterol in fungal cell membraneLanosterol 14-alpha-demethylase (CYP51)
Mechanism of Action Inhibition of translation elongationInhibition of translation elongation[1][2]Forms pores in the cell membrane, leading to leakage of intracellular contentsInhibits ergosterol biosynthesis, disrupting cell membrane integrity
Spectrum of Activity Eukaryotes (including fungi)Eukaryotes (including fungi)[2]FungiFungi
Primary Effect Cytostatic/FungistaticCytostatic/FungistaticCytocidal/FungicidalCytostatic/Fungistatic
Known Resistance Not well-documentedAlterations in ribosomal proteinsAlterations in membrane sterol compositionUpregulation of efflux pumps, mutations in the target enzyme

Experimental Protocols for Target Confirmation

Validating the molecular target of a bioactive compound is a cornerstone of drug development. The following are detailed methodologies for key experiments that can be employed to confirm that this compound targets the eukaryotic ribosome and inhibits protein synthesis.

In Vitro Translation Assay

Objective: To determine if this compound directly inhibits protein synthesis in a cell-free system.

Methodology:

  • Prepare a cell-free translation system: Rabbit reticulocyte lysate or wheat germ extract are commonly used systems containing all the necessary components for translation.

  • Set up reactions: In separate reaction tubes, combine the cell-free lysate, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and varying concentrations of this compound. Include a positive control (cycloheximide) and a negative control (vehicle).

  • Incubation: Incubate the reactions at the optimal temperature (typically 30-37°C) for a specific time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Quantify protein synthesis: Measure the incorporation of the radiolabeled amino acid into newly synthesized proteins. This can be done by precipitating the proteins, collecting them on a filter, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value.

Ribosome Binding Assay

Objective: To demonstrate a direct interaction between this compound and the eukaryotic ribosome.

Methodology:

  • Isolate ribosomes: Purify 80S ribosomes from a eukaryotic source (e.g., yeast or mammalian cells).

  • Radiolabel this compound: If a radiolabeled version of this compound is not available, a competitive binding assay can be performed using a radiolabeled ligand known to bind to the ribosome, such as [³H]-cycloheximide.

  • Binding reactions: Incubate the purified ribosomes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of unlabeled this compound.

  • Separation of bound and free ligand: Use a technique like filter binding or ultracentrifugation to separate the ribosome-ligand complexes from the unbound ligand.

  • Quantification: Measure the amount of radioactivity associated with the ribosomes.

  • Data Analysis: A decrease in the amount of bound radiolabeled ligand with increasing concentrations of this compound indicates competitive binding to the same site or an allosteric site on the ribosome.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the inferred signaling pathway of this compound and a typical experimental workflow for target identification.

Actiphenol_Mechanism cluster_ribosome Eukaryotic Ribosome (80S) cluster_translation Translation Elongation 60S_subunit 60S Subunit Elongation Elongation 40S_subunit 40S Subunit Initiation Initiation Termination Termination Protein_Synthesis Protein Synthesis This compound This compound This compound->60S_subunit Binds to E-site This compound->Elongation Inhibits Cell_Growth_Arrest Cell Growth Arrest / Fungistatic Effect

Caption: Inferred mechanism of this compound action on eukaryotic protein synthesis.

Target_Validation_Workflow Start Hypothesize Target (e.g., Ribosome) Invitro_Translation In Vitro Translation Assay Start->Invitro_Translation Ribosome_Binding Ribosome Binding Assay Start->Ribosome_Binding Cell_Based_Assay Cell-Based Protein Synthesis Assay (e.g., SUnSET) Start->Cell_Based_Assay Data_Analysis Analyze Data (IC50, Kd) Invitro_Translation->Data_Analysis Ribosome_Binding->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Confirm Molecular Target Data_Analysis->Conclusion

Caption: Experimental workflow for validating the molecular target of this compound.

Conclusion

While direct experimental confirmation for this compound's molecular target is pending in publicly accessible literature, the strong structural and functional homology to cycloheximide provides a robust working hypothesis. The primary molecular target of this compound is inferred to be the E-site of the 60S ribosomal subunit in eukaryotic organisms, leading to the inhibition of protein synthesis. This guide provides the necessary framework for researchers to experimentally validate this hypothesis and to compare the efficacy and mechanism of this compound against other antimicrobial agents. The provided experimental protocols and visual workflows serve as a practical resource for initiating and navigating the target confirmation process. Further research into this compound's specific interactions with the ribosome could pave the way for the development of novel therapeutic agents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.